molecular formula C30H31N3O5S B11087394 Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11087394
M. Wt: 545.7 g/mol
InChI Key: VFTIPFLNDXADKE-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a phenylethyl group, and a thioxoimidazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of an appropriate amine with a thiourea derivative under controlled conditions to form the thioxoimidazolidinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the thioxoimidazolidinone intermediate.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a suitable catalyst.

    Acetylation and Coupling with Benzoate: The final steps involve acetylation of the intermediate compound followed by coupling with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A simpler analog used as a local anesthetic.

    Phenylethylamine Derivatives: Compounds with similar phenylethyl groups, known for their psychoactive properties.

    Thioxoimidazolidinone Derivatives: Compounds with similar thioxoimidazolidinone cores, investigated for their diverse biological activities.

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C30H31N3O5S

Molecular Weight

545.7 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-ethoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C30H31N3O5S/c1-3-37-25-16-14-24(15-17-25)33-28(35)26(32(30(33)39)19-18-21-8-6-5-7-9-21)20-27(34)31-23-12-10-22(11-13-23)29(36)38-4-2/h5-17,26H,3-4,18-20H2,1-2H3,(H,31,34)

InChI Key

VFTIPFLNDXADKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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